molecular formula C14H17Cl2NO4 B1170092 pokeweed lectin D CAS No. 181055-22-1

pokeweed lectin D

Cat. No.: B1170092
CAS No.: 181055-22-1
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Description

Pokeweed lectin D, also known as this compound, is a useful research compound. Its molecular formula is C14H17Cl2NO4. The purity is usually 95%.
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Properties

CAS No.

181055-22-1

Molecular Formula

C14H17Cl2NO4

Synonyms

pokeweed lectin D

Origin of Product

United States

Isolation, Purification, and Primary Characterization of Pokeweed Lectin D Isoforms

Isolation and Structural Characterization of Pokeweed Lectin D

This compound (PL-D) is one of several lectins isolated from the roots of the Phytolacca americana plant. nih.gov Its isolation is typically achieved through techniques such as chitin (B13524) affinity column chromatography, followed by further purification steps like gel filtration and fast protein liquid chromatography. nih.gov

PL-D is the smallest of the pokeweed lectins and exists as two isolectins: PL-D1 and PL-D2. nih.gov PL-D1 is composed of 84 amino acid residues, while PL-D2 is nearly identical but lacks the two C-terminal residues, Leu83 and Thr84. nih.govnih.gov The molecular mass of PL-D1 is 9317 Da, and both isolectins are unglycosylated proteins. tandfonline.comnih.gov

Structurally, PL-D is composed of two repetitive chitin-binding domains, designated as domain A and domain B, which share approximately 50% homology with each other. nih.gov Each of these domains contains four disulfide bridges and a putative carbohydrate-binding site. nih.gov X-ray crystallography studies have revealed that the two carbohydrate-binding sites in PL-D are located on one side of the molecule. nih.gov Interestingly, the relative orientation of the two domains differs between PL-D1 and PL-D2. nih.gov

Biochemical Properties and Binding Specificity

This compound exhibits a specific affinity for N-acetylglucosamine-containing saccharides, particularly chitin, which is a polymer of N-acetylglucosamine. tandfonline.comnih.gov This binding specificity is the basis for its purification using chitin affinity chromatography. nih.gov The binding of PL-D1 to β(1→4) linked oligomers of N-acetyl-D-glucosamine has been shown to induce a change in its ultraviolet-difference spectrum, suggesting the involvement of tryptophan residues at or near the saccharide-binding site. nih.gov

In terms of its agglutinating properties, PL-D does not agglutinate native rabbit erythrocytes. nih.gov However, it does exhibit weak agglutinating activity towards trypsin-treated erythrocytes, at about 0.1% of the activity of wheat germ agglutinin. nih.gov

Biological Activities and Research Findings

One of the most intriguing aspects of this compound is the differing biological activities of its two isoforms, PL-D1 and PL-D2. tandfonline.com Research on human peripheral blood lymphocytes has shown that PL-D2 is mitogenic, meaning it can stimulate these cells to proliferate. tandfonline.comtandfonline.com In contrast, PL-D1 does not exhibit any mitogenic activity. tandfonline.comtandfonline.com

Remarkably, the removal of the C-terminal dipeptide (Leu-Thr) from PL-D1 confers mitogenic activity to the previously inactive isoform. tandfonline.comtandfonline.com This finding highlights the critical role of the C-terminal region in modulating the biological function of PL-D. While both PL-D1 and PL-D2 are monomers in their native state, their distinct mitogenic properties suggest different mechanisms of action. tandfonline.com The dose-response curve for PL-D2's mitogenic activity is bell-shaped, with higher concentrations becoming inhibitory. tandfonline.com

The crystal structure of PL-D2 has been determined in a complex with tri-N-acetylchitotriose, providing detailed insights into its carbohydrate-binding mechanism. rcsb.org This structural information, combined with the distinct biological activities of the PL-D isoforms, makes them valuable subjects for studying the structure-function relationships of lectins. tandfonline.com

Unveiling the Molecular Nuances of this compound

This compound (PL-D), a notable chemical compound derived from the roots of Phytolacca americana, presents a compelling subject of study within the field of biochemistry. This article focuses exclusively on the scientific methodologies employed for its isolation and purification, the specific characteristics of its isoforms, its primary amino acid structure, and a comparative analysis with other lectins from the same plant source.

Structural Biology and Architecture of Pokeweed Lectin D

Molecular Topology and Domains

PL-D is characterized by its composition of two repetitive chitin-binding domains. nih.goviucr.orgtandfonline.com These domains are homologous to each other and are responsible for the lectin's ability to bind to N-acetylglucosamine-containing saccharides. nih.govtandfonline.comnih.gov The two isoforms of PL-D, namely PL-D1 and PL-D2, exhibit slight variations in their amino acid sequences. PL-D1 is composed of 84 amino acid residues, while PL-D2 is nearly identical but lacks the two C-terminal residues, Leu83 and Thr84. nih.goviucr.orgtandfonline.comnih.gov

Identification of Repetitive Chitin-Binding Domains

The polypeptide chain of PL-D is organized into two distinct, yet homologous, chitin-binding domains, often referred to as domain A and domain B. tandfonline.comnih.gov These domains exhibit approximately 50% homology with each other. tandfonline.comnih.gov The repetitive nature of these domains is a key feature of the molecular topology of PL-D, contributing to its carbohydrate-binding functionality. nih.goviucr.org Each of these domains contains a putative carbohydrate-binding site. nih.goviucr.org

High-Resolution Crystal Structure Determination of PL-D Isoforms

The three-dimensional structures of both PL-D1 and PL-D2 have been elucidated through X-ray crystallography, providing detailed insights into their molecular architecture.

Ligand-Free States

The crystal structures of the ligand-free forms of PL-D1 and PL-D2 have been determined at resolutions of 1.65 Å and 1.5 Å, respectively. nih.goviucr.org These structures reveal that the two carbohydrate-binding sites are situated on one side of the molecule. nih.goviucr.org A notable difference between the two isoforms is the relative orientation of their two domains. nih.goviucr.org In the crystal structure of PL-D1, the two C-terminal residues are not visible, suggesting a degree of flexibility in this region. nih.goviucr.org Conversely, the structure of PL-D2 shows a Ca2+ ion bound to the C-terminus on the molecular surface. nih.goviucr.org

Table 1: Crystallographic Data for Ligand-Free PL-D Isoforms

Isoform Resolution (Å) R-factor (%) R-free (%) Space Group Unit Cell Dimensions (Å)
PL-D1 1.65 17.2 20.2 P2₁2₁2 a=48.67, b=49.01, c=29.93
PL-D2 1.5 17.6 20.7 P2₁ a=23.24, b=56.95, c=29.62, β=109.3°

Data sourced from Fujii et al. (2004) and the KEK Photon Factory report. nih.govkek.jp

Complexes with Oligosaccharides

The crystal structure of PL-D2 in complex with tri-N-acetylchitotriose has been determined at a resolution of 1.8 Å. rcsb.orgproteopedia.org This structure provides a detailed view of the protein-carbohydrate interactions. In the complex, a single trisaccharide molecule is shared between two adjacent PL-D2 molecules. rcsb.org This sharing of the ligand leads to the formation of infinite helical chains of the complexed molecules. rcsb.org The interaction with the oligosaccharide primarily involves aromatic residues within the binding site. rcsb.org

Table 2: Details of the PL-D2-Oligosaccharide Complex

Parameter Value
PDB ID 1ULM
Ligand tri-N-acetylchitotriose
Resolution (Å) 1.8
Key Interacting Residues Aromatic residues

Data sourced from Hayashida et al. (2003). rcsb.org

Analysis of Isoform-Specific Structural Differences

Pokeweed Lectin D, the smallest of the lectins isolated from the roots of Phytolacca americana, exists as two distinct isoforms, PL-D1 and PL-D2. nih.gov While highly homologous, their structural variations at the C-terminus, differences in domain orientation, and metal ion binding capabilities are significant. nih.govkyoto-u.ac.jp

C-terminal Variations (e.g., Leu83 and Thr84 in PL-D1 vs. PL-D2)

The primary structural difference between the two isoforms lies in their C-terminal sequence. nih.gov PL-D1 is composed of 84 amino acid residues. kyoto-u.ac.jp In contrast, PL-D2 is identical in its amino acid sequence to PL-D1 except that it lacks the final two C-terminal residues, Leucine-83 (Leu83) and Threonine-84 (Thr84). nih.govkyoto-u.ac.jpkek.jp This truncation is the defining feature that distinguishes PL-D2 from PL-D1. kyoto-u.ac.jp

FeaturePokeweed Lectin D1 (PL-D1)Pokeweed Lectin D2 (PL-D2)
Total Amino Acids 84 kyoto-u.ac.jp82 nih.govkek.jp
C-Terminal Residues Ends with ...Leu83-Thr84 kyoto-u.ac.jpTruncated; lacks Leu83 and Thr84 nih.gov
Molecular Mass 9,317 Da kyoto-u.ac.jp~9.1 kDa tandfonline.com

Conformational Flexibility and Domain Orientation

The structural variance between the isoforms extends beyond the primary sequence. The two repetitive chitin-binding domains that comprise the PL-D molecule exhibit a different relative orientation in PL-D1 compared to PL-D2. nih.gov Specifically, the inclination between the domains differs by approximately 10 degrees. kyoto-u.ac.jp

Furthermore, the C-terminal extension in PL-D1 confers significant flexibility to this region. In crystallographic studies of PL-D1, the electron density for the two C-terminal residues (Leu83 and Thr84) was not observed, indicating that this part of the molecule is highly flexible and does not adopt a fixed conformation in the crystal structure. nih.govkyoto-u.ac.jpkek.jp

Metal Ion Binding Sites (e.g., Ca2+ ion in PL-D2)

A key structural distinction is the presence of a metal ion binding site in PL-D2, which is absent in PL-D1. Crystal structure analysis reveals that PL-D2 binds a single calcium ion (Ca2+) at its C-terminus. nih.govkyoto-u.ac.jp The coordination of this Ca2+ ion is intricate, involving several residues and water molecules. The C-terminal α-carboxyl group of Aspartic acid-82 (Asp82) in PL-D2 directly participates in binding the calcium ion. kek.jp This interaction is further stabilized by the β-carboxyl group of Aspartic acid-57 (Asp57) from the same molecule, three water molecules, and the β-carboxyl group of Aspartic acid-48 (Asp48) from a neighboring PL-D2 molecule within the crystal lattice. kyoto-u.ac.jpkek.jp

Quaternary Structure and Oligomeric State of Native PL-D Isoforms

Investigations into the native structure of PL-D isoforms have demonstrated that both PL-D1 and PL-D2 exist as monomers. tandfonline.comtandfonline.com This is in contrast to other pokeweed isolectins, such as PL-C, which is known to form a non-covalent dimer. tandfonline.com The monomeric state of both PL-D1 and PL-D2 indicates that their biological activities are carried out by a single two-domain polypeptide chain. tandfonline.com

Carbohydrate Binding Specificity and Glycan Recognition

Identification of Preferred Saccharide Ligands

The binding preference of pokeweed lectin D extends from the monosaccharide N-acetylglucosamine to its oligomeric forms. This specificity has been characterized through various biochemical assays, including hemagglutination inhibition and affinity chromatography.

This compound is specifically recognized as a lectin that binds to N-acetyl-D-glucosamine. uniprot.orguniprot.org This fundamental interaction forms the basis of its broader carbohydrate-binding profile. The presence of an N-acetyl group at the C-2 position of the glucose ring is a critical determinant for binding.

While this compound recognizes monosaccharides, its affinity is markedly enhanced for oligomers of N-acetylglucosamine linked by β(1→4) glycosidic bonds. nih.gov Oligosaccharides such as N,N'-di-acetylchitobiose and N,N,N'-tri-acetylchitotriose are potent inhibitors of the lectin's activity, indicating a strong binding preference for these structures. sigmaaldrich.comnih.gov In fact, N,N,N'-tri-acetylchitotriose has been shown to effectively inhibit PL-D-mediated biological activities, confirming the contribution of (GlcNAc)₃ binding. nih.gov Some studies indicate that while other chitin-binding lectins show detectable affinity for chitotriose, pokeweed mitogen (a family of lectins including PL-D) does not, suggesting a more nuanced specificity that may favor even longer oligosaccharides or particular conformations. nih.gov

Table 1: Inhibitory Potency of Saccharides on Pokeweed Lectin Activity

Saccharide Relative Inhibitory Potency
N-acetyl-D-glucosamine (GlcNAc) Baseline
N,N'-di-acetylchitobiose ((GlcNAc)₂) Higher than GlcNAc
N,N,N'-tri-acetylchitotriose ((GlcNAc)₃) ~3000 times more effective than GlcNAc

This table provides a qualitative comparison of the inhibitory effectiveness of different saccharides, reflecting their binding affinity for pokeweed lectins. Data synthesized from multiple sources indicating oligomers are significantly more potent inhibitors. annualreviews.org

Molecular Basis of Lectin-Carbohydrate Interactions

The precise and specific binding of this compound to its carbohydrate ligands is governed by a sophisticated interplay of molecular forces within its binding sites. nih.govresearchgate.net The three-dimensional structure of the lectin creates a microenvironment perfectly tailored to accommodate and interact with the saccharide.

Hydrogen Bonding Networks in Binding Sites

Hydrogen bonds are crucial for the specific recognition of carbohydrates by lectins. nih.gov In the binding sites of chitin-binding lectins, a network of hydrogen bonds forms between the amino acid residues of the protein and the hydroxyl and N-acetyl groups of the saccharide. For instance, an acidic residue like glutamate (B1630785) or aspartate often forms a hydrogen bond with the N-acetylated secondary amine group of the sugar. annualreviews.org The crystal structure of PL-D2 in complex with tri-N-acetylchitotriose reveals that the trisaccharide molecule is shared between adjacent lectin molecules, creating infinite helical chains stabilized by these interactions. rcsb.org

Hydrophobic Interactions at the Interface

Beyond hydrogen bonding, hydrophobic interactions play a significant role in the binding of carbohydrates to this compound. uniprot.orgscirp.org The non-polar faces of the sugar rings interact with non-polar regions within the lectin's binding site. The dimerization of some pokeweed lectins is even mediated by hydrophobic interactions between the carbohydrate-binding sites of opposing domains. rcsb.org This suggests that the same hydrophobic surfaces that can bind to sugars are also critical for protein-protein interactions.

Role of Aromatic Residues in Saccharide Binding

Aromatic amino acid residues, particularly tryptophan, are key players in the carbohydrate-binding sites of many lectins, including this compound. researchgate.net These residues contribute to the binding affinity through C-H/π stacking interactions with the sugar rings. researchgate.net This type of interaction, where the electron-rich aromatic ring interacts with the C-H groups of the saccharide, is a significant stabilizing force. researchgate.net Ultraviolet difference spectroscopy studies on PL-D1 have shown a red shift in the tryptophan spectrum upon binding to β(1→4) linked oligomers of N-acetyl-D-glucosamine, strongly suggesting the presence of tryptophan residues at or near the saccharide-binding site. nih.gov In some pokeweed lectins, three aromatic residues in each carbohydrate-binding site are directly involved in the interaction with the saccharide. rcsb.org

Table 2: Key Amino Acid Residues in Chitin-Binding Lectin Domains

Residue Type Typical Role in Saccharide Binding
Tryptophan (Trp) Stacking interactions (C-H/π) with sugar rings. nih.govresearchgate.net
Serine (Ser) Hydrogen bonding with hydroxyl groups of the saccharide. annualreviews.org
Aspartate (Asp)/Glutamate (Glu) Hydrogen bonding with the N-acetyl group of GlcNAc. annualreviews.org

This table summarizes the general functions of key amino acid residues commonly found in the carbohydrate-binding sites of chitin-binding lectins, including this compound.

Recognition of Cellular Glycoconjugates and Glycan Structures

PL-D's ability to recognize and bind to specific carbohydrate structures on the surface of cells is a key aspect of its function. This recognition is primarily directed towards glycoproteins and specific glycan epitopes.

A significant target for pokeweed lectins, including PL-D, is the band-3 glycoprotein (B1211001) found on human erythrocyte membranes. sigmaaldrich.comvwr.comnih.gov Research has demonstrated that pokeweed mitogens bind strongly to this glycoprotein. nih.gov The interaction is so significant that the inhibitory constant of band-3 glycoprotein in binding assays with pokeweed mitogens is very close to the association constants of the mitogens to the red blood cells themselves. nih.gov This indicates that the band-3 glycoprotein is a primary receptor for these lectins on the erythrocyte surface. The binding is directed towards the sugar chains of the band-3 glycoprotein, particularly the core structure that contains a di-N-acetylchitobiose moiety. nih.gov

The purification of band-3 glycoprotein has revealed that its carbohydrate moiety is heterogeneous in size and contains fucose, mannose, galactose, and N-acetylglucosamine. nih.gov The core structure of many of these oligosaccharides has been identified as α-Man(1-2)-β-Man(1-4)-β-GlcNAc(1-4)-GlcNAc, which is consistent with the binding specificity of PL-D for chitin (B13524) oligosaccharides (polymers of β(1→4) linked N-acetylglucosamine). nih.govnih.gov

Glycoprotein TargetCellular LocationKey Recognized Glycan MoietySignificance of Interaction
Band-3 GlycoproteinHuman Erythrocyte MembraneDi-N-acetylchitobiose moiety within complex N-glycansPrimary receptor for pokeweed mitogens on erythrocytes

The binding of PL-D is not limited to a single glycoprotein but extends to various cell surface glycoconjugates that present the appropriate glycan epitopes. The primary determinant for PL-D binding is the presence of N-acetyl-β-D-glucosamine oligomers. vwr.comtandfonline.comtandfonline.com Specifically, di-N-acetylchitobiose and tri-N-acetylchitobiose have been shown to be potent inhibitors of the agglutination activity of pokeweed lectins, confirming the specificity for these structures. sigmaaldrich.comvwr.com

While pokeweed mitogen (a crude mixture containing PL-D) is not blood group specific, its affinity for N-acetylglucosamine oligomers allows it to interact with a variety of cell types, including lymphocytes, leading to mitogenic stimulation. tandfonline.comsigmaaldrich.comvwr.com This interaction is crucial for its biological effects, as the binding to cell surface glycans is the initial step in triggering downstream cellular responses. tandfonline.com Studies have shown that PL-D can interact with poly(N-acetyllactosamine)-type carbohydrate chains, which are present on various cell surface and secreted glycoproteins. mdpi.com

Specific Glycan EpitopeGeneral LocationBinding Affinity/Inhibitory Potency
Di-N-acetylchitobioseCore of N-glycans, ChitinHigh
Tri-N-acetylchitobioseChitin oligosaccharidesHigh
Poly-N-acetyllactosamine chainsCell surface glycoproteinsModerate

Influence of Structural Features on Ligand Binding Affinity and Specificity

The structure of PL-D is intrinsically linked to its carbohydrate-binding properties. It is the smallest of the pokeweed lectins and exists as two isolectins, PL-D1 and PL-D2. nih.govnih.gov

PL-D is composed of two repetitive chitin-binding domains, designated as domain A and domain B, which share approximately 50% homology with each other. nih.govtandfonline.com Each of these domains contains a putative carbohydrate-binding site, and these two sites are located on the same side of the molecule. nih.gov The presence of two binding sites in a single polypeptide chain likely enhances the avidity of its interaction with multivalent glycans on cell surfaces. The crystal structure of PL-D2 in complex with tri-N-acetylchitotriose reveals the specific residues involved in carbohydrate recognition. These include aromatic amino acids such as tryptophan, which are crucial for the interaction with the sugar rings. nih.govunige.ch Ultraviolet difference spectroscopy has shown a red shift in the tryptophan spectrum upon binding to β(1→4) linked oligomers of N-acetyl-D-glucosamine, suggesting the proximity of tryptophan residues to the saccharide-binding site. nih.gov

A key structural difference between the two isolectins, PL-D1 and PL-D2, has a profound impact on their biological activity, which is a direct consequence of their cell-binding capabilities. PL-D1 consists of 84 amino acids, while PL-D2 is identical except for the lack of the two C-terminal residues, Leu-Thr. nih.govtandfonline.com This seemingly minor difference results in PL-D2 being mitogenic for human peripheral blood lymphocytes, whereas PL-D1 is not. tandfonline.com Interestingly, enzymatic removal of the C-terminal dipeptide from PL-D1 confers mitogenic activity, indicating that these two residues sterically hinder or otherwise modulate the interaction of the lectin with the cell surface receptors required for mitogenesis. tandfonline.com

Biological Activities and Mechanistic Insights

Mitogenic Activity and Lymphocyte Modulation

Pokeweed lectin D (PL-D) is a notable mitogen, a substance that induces or encourages mitosis, the process of cell division. This activity is particularly significant in its interaction with lymphocytes, a type of white blood cell central to the adaptive immune system. The modulatory effects of PL-D on these cells have been a subject of immunological research, revealing complex mechanisms of cellular activation and proliferation.

Induction of Proliferation in Peripheral Lymphocytes (in vitro models)

In vitro studies have been instrumental in delineating the proliferative effects of pokeweed lectins on peripheral blood lymphocytes. Research has shown that different isoforms of this compound exhibit varied mitogenic properties. Specifically, the isoform PL-D2 has been observed to proliferate lymphocytes, whereas PL-D1 does not possess this mitogenic activity. Interestingly, the mitogenicity of PL-D1 can be induced by trimming its C-terminal dipeptide.

The activation of B lymphocytes by pokeweed mitogen (PWM), a crude extract containing pokeweed lectins, is a multifaceted process that is not solely dependent on the lectin itself. Investigations into the mechanisms underlying the B cell stimulatory capacity of PWM have revealed that highly purified preparations of the lectin fail to induce B cell proliferation on their own. Instead, the mitogenic activity observed with commercial PWM preparations is attributed to the presence of contaminating Toll-like receptor (TLR) ligands. nih.gov

These microbial-derived substances, such as TLR2-active lipoproteins and bacterial DNA, act synergistically with the lectin component to stimulate B cells. nih.gov The lectin is thought to sensitize B cells to TLR stimulation, a mechanism analogous to the effects of B cell receptor ligation. nih.gov The lectin component of PWM binds to cell surface glycoproteins containing N-acetylglucosamine, which may facilitate the cellular uptake of bacterial TLR ligands, leading to B cell activation and proliferation. nih.gov

Pokeweed mitogen has been shown to directly stimulate resting T lymphocytes, inducing the production of several cytokines. This stimulation leads to T cell proliferation that is dependent on Interleukin-2 (IL-2). nih.gov The interaction of the lectin with T cells initiates a signaling cascade that results in the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov The subsequent T cell growth is then driven by the action of IL-2. nih.gov

The following table summarizes the effect of Pokeweed Mitogen on T cell cytokine production and proliferation:

Cytokine ProducedRole in T Cell ActivationT Cell Proliferation Dependency
Interleukin-2 (IL-2)Upregulated by accessory cell signals (IL-1β/IL-6)Proliferation is IL-2 dependent
TNF-alphaProduced upon direct T cell stimulation by PWMNot directly linked to proliferation
GM-CSFProduced upon direct T cell stimulation by PWMNot directly linked to proliferation

Pokeweed mitogen is widely recognized for its ability to induce polyclonal immunoglobulin production, a key function of plasma cells. nih.gov This indicates that the signaling pathways initiated by PWM in B lymphocytes can lead to their terminal differentiation into antibody-secreting plasma cells. The stimulation of B cells by PWM, in conjunction with accessory signals, supports not only their proliferation but also their development into plasma blasts.

Molecular Triggers of Mitogenesis

The molecular mechanisms underpinning the mitogenic activity of pokeweed lectins involve interactions with specific cell surface receptors and the subsequent activation of intracellular signaling pathways.

While it has been suggested that pokeweed mitogen's activity involves Toll-like receptor 4 (TLR4), research indicates that the proliferative response of B-cells to commercial PWM preparations is not straightforwardly due to direct TLR4 engagement by the lectin itself. nih.govwikipedia.org It has been demonstrated that the mitogenic effect on B cells is critically dependent on the presence of co-purified bacterial TLR ligands. nih.gov

Highly purified PWM does not induce B cell proliferation, suggesting that the lectin's role is more of a sensitizer (B1316253) for other TLR signals rather than a direct TLR4 agonist for B cell activation. nih.gov Human peripheral blood B cells have been shown to lack significant TLR4 expression and are generally unresponsive to its ligand, lipopolysaccharide (LPS), further complicating the direct role of TLR4 in PWM-induced human B cell mitogenesis. nih.gov Therefore, the mitogenic activity of commercial pokeweed lectin preparations on B cells is a result of a synergistic effect between the lectin component and various microbial TLR ligands. nih.gov

Synergistic Effects with Microbial Ligands

The mitogenic activity of pokeweed lectin, particularly on B lymphocytes, is not an intrinsic property of the lectin alone but rather results from a synergistic interaction with microbial ligands. nih.govplos.org Research has demonstrated that highly purified pokeweed mitogen (PWM) preparations, stripped of contaminants, fail to induce B cell proliferation. plos.orgnih.gov In contrast, commercially available PWM, which exhibits robust B cell-stimulatory capacity, contains Toll-like receptor (TLR) ligands of bacterial origin. nih.govplos.org

These microbial substances, including TLR2-active lipoproteins, lipopolysaccharide (LPS), and bacterial DNA, are crucial co-factors for the proliferative activity of PWM. plos.org The proposed mechanism suggests that the lectin component of PWM sensitizes B cells to stimulation by these TLR ligands, a process analogous to B cell receptor (BCR) ligation. nih.govplos.org Essentially, the mitogenicity observed in many PWM preparations is the outcome of a synergistic action between the pokeweed lectin and co-purified bacterial TLR ligands, particularly those specific for TLR2 and TLR9. plos.org This dependence on microbial components highlights the capacity of the lectin to enable B cell activation by immunostimulatory DNA and other pathogen-associated molecular patterns (PAMPs). nih.govplos.org

Signal Transduction Pathways in Lymphocyte Activation

This compound activates lymphocytes through distinct signaling pathways, engaging different mechanisms in T and B cells. In T lymphocytes, PWM acts as a direct stimulant, inducing the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-alpha) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov The subsequent T cell proliferation is critically dependent on Interleukin-2 (IL-2), as the proliferative response can be completely inhibited by antibodies targeting the IL-2 receptor (anti-Tac mAb). nih.gov This IL-2-dependent T cell growth can be further enhanced by accessory signals from other immune cells in the form of Interleukin-1 (IL-1) and Interleukin-6 (IL-6). nih.gov

For B lymphocytes, the signaling pathway appears to be contingent on the presence of Toll-like receptors (TLRs). Some evidence suggests that PWM preparations contain components that activate TLR4, which is essential for signaling the B-cell proliferative response. wikipedia.org Purified PWM that lacks these TLR-activating components shows no stimulatory effect on B cells, indicating that the lectin's inducing ability relies on the presence and activation of TLR signaling pathways. wikipedia.org

Isoform-Dependent Mitogenic Potential

The mitogenic capacity of this compound is not uniform across its different isoforms. Significant functional distinctions have been identified between the primary isoforms, PL-D1 and PL-D2, based on their ability to stimulate human peripheral blood lymphocytes. researchgate.net

Direct comparative studies have revealed a stark difference in the mitogenic activity of the two main PL-D isoforms. PL-D2 is a potent mitogen, capable of inducing the proliferation of human peripheral blood lymphocytes in a manner similar to other mitogenic pokeweed isolectins. researchgate.net In contrast, the PL-D1 isoform is non-mitogenic and does not stimulate lymphocyte proliferation under the same conditions. researchgate.net Both native PL-D isoforms exist as monomers, suggesting that the difference in their biological activity is not due to their quaternary structure but rather to subtle structural differences. researchgate.net

Comparative Mitogenicity of PL-D Isoforms
IsoformMitogenic Activity on Human Lymphocytes
PL-D1Non-mitogenic
PL-D2Mitogenic

The lack of mitogenic activity in PL-D1 has been linked to its C-terminal structure. Research has shown that the non-mitogenic PL-D1 isoform can be converted into a mitogenically active protein. This transformation is achieved by the enzymatic trimming of a C-terminal dipeptide from the PL-D1 molecule. researchgate.net This finding indicates that the C-terminal end of the PL-D1 protein plays a critical inhibitory role, masking its potential mitogenic properties. Modification of this specific region is sufficient to unlock its ability to stimulate lymphocyte proliferation. researchgate.net

Comparison with Other Mitogenic Lectins (e.g., Concanavalin A, Phytohemagglutinin)

Pokeweed lectin exhibits distinct mitogenic properties when compared to other well-known plant lectins such as Concanavalin A (ConA) and Phytohemagglutinin (PHA). The primary difference lies in the specific lymphocyte populations they stimulate.

Phytohemagglutinin (PHA): This lectin, with carbohydrate-binding specificity for complex oligosaccharides, is known to be a potent mitogen that primarily triggers cell division in T lymphocytes. researchgate.net

Concanavalin A (ConA): Extracted from the jack bean, ConA binds to α-D-mannosyl and α-D-glucosyl groups. wikipedia.org It is also recognized as a selective T cell mitogen, stimulating specific subsets of mouse and human T cells. researchgate.netwikipedia.org

Pokeweed Mitogen (PWM): In contrast to the T-cell specificity of ConA and PHA, PWM is mitogenic for both T and B lymphocytes. researchgate.net This broader activity makes it a useful tool for the general stimulation of lymphocytes from various species. researchgate.net

Comparison of Mitogenic Lectins
LectinPrimary Target LymphocytesCarbohydrate Specificity
This compoundT cells and B cellsN-acetyl-β-D-glucosamine oligomers sigmaaldrich.com
Concanavalin A (ConA)T cells researchgate.netwikipedia.orgα-D-mannosyl and α-D-glucosyl groups researchgate.netwikipedia.org
Phytohemagglutinin (PHA)T cells researchgate.netComplex oligosaccharides containing galactose, N-acetylglucosamine, and mannose researchgate.net

Antiproliferative and Cytotoxic Mechanisms in Cellular Models

Beyond its mitogenic properties, certain proteins from the pokeweed plant, closely related to or part of the broader family of pokeweed lectins, exhibit significant antiproliferative and cytotoxic activities. This cytotoxicity is primarily attributed to the action of Ribosome Inactivating Proteins (RIPs). nih.govnih.gov

Pokeweed produces a Type 1 RIP known as pokeweed antiviral protein (PAP). nih.govnih.gov The cytotoxic mechanism of PAP involves its function as an RNA N-glycosidase. It catalytically removes a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA in eukaryotic ribosomes. nih.govnih.gov This irreversible modification of the ribosome arrests protein synthesis at the translocation step, ultimately leading to cell death. nih.gov

Some pokeweed lectins are classified as Type 2 RIPs, which consist of a catalytically active A-chain (similar to PAP) linked to a sugar-binding B-chain (the lectin component). nih.gov This lectin B-chain binds to galactosyl moieties on the surface of eukaryotic cells, facilitating the entry of the toxic A-chain into the cytosol where it can access and inactivate ribosomes. nih.gov The toxicity and cytotoxicity of these Type 2 RIPs are therefore directly related to the binding activity and specificity of their lectin domains. nih.gov While some purified pokeweed lectin products are tested to be non-cytotoxic in specific cell lines, the inherent potential for ribosome inactivation remains a key cytotoxic mechanism associated with this family of proteins.

Effects on Transformed Cell Lines (in vitro studies)

The biological effects of lectins from Phytolacca americana have been observed in various cell lines, including transformed (cancerous) cells. While much of the research has been conducted using Pokeweed Mitogen (PWM), a crude mixture of lectins including PL-D, these studies provide foundational insights into the potential activities of the purified lectin components.

The mitogenic activity of PWM, its ability to induce cell division, has been confirmed in HeLa cell cultures, a human cervical cancer cell line, through assays measuring BrdU incorporation scientificlabs.co.uksigmaaldrich.com. This indicates that components within the pokeweed root extract can directly influence the proliferation of transformed cells. Lectins from P. americana have also been utilized as positive controls in studies examining the proliferation and apoptosis of decidual leukocytes sigmaaldrich.com.

More specific research has distinguished the activities of the two this compound isoforms, PL-D1 and PL-D2. While these studies were performed on normal human peripheral blood lymphocytes, they reveal fundamental differences in the isoforms' biological effects. PL-D2 was found to be mitogenic, stimulating lymphocyte proliferation, whereas PL-D1 was non-mitogenic researchgate.net. This differential activity, attributed to minor structural variations, suggests that PL-D2 may possess proliferative effects on certain transformed cell lines, particularly those of lymphoid origin, though further targeted studies are required for confirmation.

Lectin PreparationCell Line/TypeObserved EffectReference
Pokeweed Mitogen (PWM)HeLa (Human Cervical Cancer)Mitogenic Activity (BrdU Incorporation) scientificlabs.co.uksigmaaldrich.com
Pokeweed Lectin D2 (PL-D2)Human Peripheral Blood LymphocytesMitogenic (Proliferation) researchgate.net
Pokeweed Lectin D1 (PL-D1)Human Peripheral Blood LymphocytesNon-mitogenic researchgate.net

Induction of Programmed Cell Death Pathways

Many plant lectins are known to exert cytotoxic effects on cancer cells by inducing programmed cell death, primarily through apoptosis and autophagy nih.gov. These processes are critical for eliminating damaged or malignant cells and are tightly regulated by complex molecular pathways. While direct evidence detailing the specific mechanisms of this compound in these pathways is limited, the activities of other well-studied lectins provide a framework for its potential modes of action.

Apoptosis Induction: Molecular Cascades and Key Regulators (e.g., caspases, Bcl-2 family, p53)

Apoptosis, or Type I programmed cell death, is characterized by a series of morphological changes including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. This process is executed by a family of proteases known as caspases. The activation of these caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The tumor suppressor protein p53 also plays a crucial role by transcriptionally activating pro-apoptotic genes like Bax in response to cellular stress. Several plant lectins have been shown to induce apoptosis in cancer cells by modulating these key regulators. For example, some lectins can trigger the activation of caspase-8, caspase-9, and caspase-3, leading to apoptotic cell death nih.gov.

Although lectins from P. americana are used in apoptosis studies, the specific role of PL-D in activating caspase cascades or modulating Bcl-2 and p53 family proteins in transformed cells has not been fully elucidated .

Autophagy Modulation: Autophagic Pathways and Associated Proteins

Autophagy, or Type II programmed cell death, is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It plays a dual role in cancer, either promoting survival under stress or inducing cell death. Some plant lectins can trigger autophagic cell death in cancer cells by inhibiting critical survival signaling pathways such as the PI3K/AKT/mTOR pathway nih.gov. The interaction of a lectin with specific glycoproteins on the cell surface can initiate a signaling cascade that leads to the formation of autophagosomes and subsequent cell death. The specific capacity of this compound to modulate autophagic pathways and its interaction with associated proteins in transformed cells remains an area for future investigation.

Disruption of Cellular Processes

Beyond inducing programmed cell death, this compound is associated with the disruption of other fundamental cellular processes, including protein synthesis and cell cycle regulation.

Inhibition of Protein Synthesis (related to Ribosome-Inactivating Protein aspects)

The pokeweed plant is a well-known source of potent Ribosome-Inactivating Proteins (RIPs), most notably the Pokeweed Antiviral Protein (PAP) nih.govfrontiersin.org. RIPs are enzymes that function as N-glycosidases, catalytically removing a specific adenine residue from the large ribosomal RNA (rRNA) of eukaryotic ribosomes frontiersin.orgnih.gov. This irreversible damage to the ribosome, specifically within a highly conserved region known as the sarcin-ricin loop, blocks the elongation step of protein synthesis, ultimately leading to cell death nih.govnih.govpnas.org.

PAP is classified as a Type I RIP, consisting of a single polypeptide chain with enzymatic activity nih.gov. While this compound itself is structurally defined as a lectin composed of chitin-binding domains, the term "Ribosome Inactivating Proteins" is frequently associated with it in scientific literature, suggesting a close functional or physical relationship nih.gov. Type II RIPs, such as ricin, are composed of an enzymatic A-chain linked to a lectin B-chain, which facilitates cell binding nih.gov. Although PL-D does not fit this classic Type II structure, its co-occurrence with potent RIPs like PAP in Phytolacca americana is significant. This association suggests that while PL-D's primary role may be in carbohydrate binding, its biological effects could be linked to the potent protein synthesis inhibition characteristic of other pokeweed-derived proteins.

Associated ProteinProtein ClassMechanism of ActionCellular TargetReference
Pokeweed Antiviral Protein (PAP)Type I Ribosome-Inactivating Protein (RIP)Catalytic removal of a specific adenine from rRNA (N-glycosidase activity)Large ribosomal RNA (sarcin-ricin loop) nih.govfrontiersin.orgnih.gov
Modulation of Cell Cycle Progression

Cell cycle progression is a tightly regulated process that ensures the faithful replication and division of cells. Mitogens are substances that trigger mitosis and cell division, thereby directly modulating the cell cycle. As established, the pokeweed lectin D2 isoform (PL-D2) is a mitogen that stimulates the proliferation of human lymphocytes researchgate.net. This mitogenic activity inherently involves the modulation of the cell cycle, pushing quiescent cells (in the G0 phase) to enter the cell cycle and proceed through the G1, S, and G2 phases, culminating in mitosis (M phase).

In contrast, the PL-D1 isoform is non-mitogenic, indicating it does not provide the necessary signal to initiate cell cycle progression in lymphocytes researchgate.net. This striking functional divergence between two nearly identical isoforms highlights the specificity of lectin-cell surface interactions required to trigger downstream signaling pathways that control cellular proliferation. The mitogenic effect of PL-D2 suggests its potential to influence the cell cycle of other cell types, including certain transformed cell lines.

PL-D IsoformReported ActivityEffect on Cell CycleReference
Pokeweed Lectin D1 (PL-D1)Non-mitogenicNo stimulation of proliferation researchgate.net
Pokeweed Lectin D2 (PL-D2)MitogenicStimulates proliferation/mitosis researchgate.net

Selective Recognition of Aberrant Glycosylation on Transformed Cells

Pokeweed lectin, a carbohydrate-binding protein derived from Phytolacca americana, demonstrates a notable ability to interact with specific glycan structures, a characteristic that allows for the recognition of altered glycosylation patterns often present on the surface of transformed or cancerous cells. This lectin exhibits a binding affinity for N-acetyl-β-D-glucosamine oligomers. nih.govsigmaaldrich.com Research has indicated that pokeweed mitogen (PWM), the crude extract containing pokeweed lectins, has an affinity for human colorectal cancer cells. wikipedia.org This suggests that the lectin can be utilized in the analysis of glycoconjugates associated with colorectal cancer and aid in the detection of cancerous tissues. wikipedia.org

The interaction of lectins with cell surface carbohydrates is a key mechanism in various biological processes, including cell-cell recognition and signaling. nih.gov In the context of oncology, the altered glycosylation on cancer cells, such as changes in the structure and density of N-glycans and O-glycans, creates novel binding sites for lectins like pokeweed lectin. This selective binding can be harnessed for targeting and identifying cancerous cells.

Immunomodulatory Effects Beyond Mitogenesis

While well-known for its mitogenic properties, which involve stimulating the proliferation of lymphocytes, pokeweed lectin also exerts immunomodulatory effects that are independent of cell division. wikipedia.orgresearchgate.net It is important to note that many of the observed immunomodulatory activities of commercially available pokeweed mitogen preparations have been linked to contamination with bacterial endotoxins, such as lipopolysaccharide (LPS). nih.gov Highly purified pokeweed mitogen, devoid of these contaminants, does not induce the production of certain proinflammatory cytokines or the maturation of dendritic cells, indicating that the lectin's intrinsic immunomodulatory effects need to be carefully distinguished from those of co-purified microbial products. nih.gov

Modulation of Cytokine Production and Release

The induction of cytokine production by plant lectins is a significant aspect of their immunomodulatory function. nih.gov Some plant lectins are known to trigger the production of Th1-polarizing cytokines, such as Interleukin-12 (IL-12), which plays a crucial role in activating cell-mediated immunity. nih.govnih.gov However, studies on commercially available pokeweed mitogen have revealed that its ability to stimulate macrophages to produce proinflammatory cytokines is largely due to endotoxin contamination. nih.gov When PWM was purified to remove endotoxins, it no longer induced the expression of these cytokines. nih.gov This suggests that this compound itself may not be a potent inducer of proinflammatory cytokines, and its role in modulating cytokine release may be more subtle or dependent on other co-stimulatory signals.

Influence on Phagocytic Activity of Immune Cells

Certain plant and seaweed-derived polysaccharides and lectins have been shown to enhance the phagocytic activity of immune cells like macrophages. frontiersin.orgresearchgate.net This enhancement is a crucial aspect of the innate immune response, as it facilitates the clearance of pathogens and cellular debris. While the direct effect of purified this compound on phagocytosis has not been extensively detailed, the general ability of lectins to bind to surface glycoproteins on immune cells suggests a potential for modulating their functions, including phagocytosis. nih.gov The interaction of a lectin with a phagocyte's surface could potentially trigger signaling pathways that lead to an enhanced phagocytic response.

Mechanisms of Innate Immune Response Enhancement

Pokeweed lectin's interaction with the innate immune system is complex and appears to be linked to Toll-like receptors (TLRs), which are key pattern recognition receptors. Research has shown that the proliferative activity of pokeweed mitogen on B lymphocytes is dependent on the presence of TLR ligands, such as those for TLR2 and TLR9, which are often found as contaminants in commercial PWM preparations. nih.govplos.orgresearchgate.net The lectin itself may function by sensitizing B cells to these TLR ligands, thereby lowering the threshold for activation. nih.govplos.org This suggests a synergistic relationship where the lectin-mediated binding to cell surface glycoproteins facilitates the recognition of microbial patterns by TLRs, leading to a more robust immune response. nih.gov Some plant lectins can act as direct agonists for TLRs by binding to the N-glycans on these receptors, which in turn activates downstream signaling pathways, leading to the production of cytokines like IL-12. nih.gov

Immunomodulatory EffectObservation with Pokeweed Lectin/MitogenKey Mechanistic Insight
Cytokine ProductionInduction of proinflammatory cytokines by commercial PWM is largely due to endotoxin contamination. nih.govPurified PWM does not induce these cytokines, suggesting the lectin itself is not a primary trigger. nih.gov
B-cell ProliferationDependent on co-purified bacterial TLR ligands (for TLR2 and TLR9). nih.govplos.orgresearchgate.netThe lectin may sensitize B-cells to stimulation by TLR ligands. nih.govplos.org
Innate Immune ActivationAssociated with TLR signaling. wikipedia.orgnih.govThe lectin's binding to cell surface glycans can facilitate TLR-mediated responses. nih.gov

Role in Plant Biology and Defense Mechanisms

In their natural environment, plants produce lectins as part of their innate defense system against a variety of threats, including pathogens and herbivores. sigmaaldrich.com These proteins are often found in significant quantities in storage tissues and play a crucial role in protecting the plant from predation and infection. sigmaaldrich.com

Contribution to Plant Defense Against Pathogens and Herbivores

The defensive role of lectins in plants is multifaceted. They can bind to the glycoproteins and glycolipids on the surface of fungi and bacteria, thereby inhibiting their growth and infectivity. sigmaaldrich.com In the case of pokeweed, the plant produces not only lectins but also the pokeweed antiviral protein (PAP), a ribosome-inactivating protein with potent antiviral and antifungal properties. nih.govnih.gov While distinct from the lectins, the presence of PAP underscores the robust chemical defense arsenal of the pokeweed plant. nih.gov

Lectins also contribute to defense against herbivorous insects. By binding to the chitin (B13524) in the insect's digestive tract, they can disrupt nutrient absorption and interfere with the insect's growth and development. This anti-feedant and insecticidal property is a key component of the plant's strategy to deter herbivores.

Evolutionary Conservation of Lectin Function in Plants

Lectins are a diverse and ubiquitous group of carbohydrate-binding proteins found across all kingdoms of life. frontiersin.orgnih.gov In the plant kingdom, lectins constitute a heterogeneous superfamily of proteins with varied structures, carbohydrate specificities, and biological roles. frontiersin.orgnih.gov Despite this diversity, the strong conservation of certain lectin motifs from algae to higher plants underscores their fundamental importance to plant life. frontiersin.orgnih.gov The evolutionary history of plant lectins is complex, with different lectin domains having distinct origins; some are unique to plants, while others are also present in other life lineages, suggesting varied evolutionary pathways. frontiersin.org

The primary and most conserved function of plant lectins throughout their evolution is defense. frontiersin.orgnih.govdeepgreenpermaculture.com Plants, being sessile organisms, are under constant threat from a multitude of pathogens, including fungi, bacteria, and viruses, as well as herbivores. frontiersin.orgnih.gov Lectins form a crucial part of the plant's innate immune system, a multi-layered surveillance network that recognizes and responds to these threats. frontiersin.orgnih.govbohrium.com They function by recognizing and binding to specific carbohydrate structures present on the surfaces of invading organisms or on damaged plant cell walls. frontiersin.orgnih.govbohrium.com This binding can interfere with the pathogen's or herbivore's ability to infect or feed on the plant. deepgreenpermaculture.com

One of the key mechanisms driving the evolution of lectin diversity and function is gene duplication. nih.gov Tandem and segmental duplications are considered major forces in the expansion of lectin families, allowing for the "birth" of new lectin genes. nih.gov This expansion is often species-specific and follows a "birth-and-death" evolution model, where some duplicated genes acquire new functions (neofunctionalization) to help the plant adapt to specific environmental stresses, while others may become non-functional. nih.gov This evolutionary process has enabled plants to develop a vast and adaptable arsenal of lectins to combat a wide range of biotic and abiotic stresses, including cold, drought, and high salinity. nih.gov

This compound is a member of the type 2 ribosome-inactivating proteins (RIPs), a family of toxic lectins. researchgate.net Type 2 RIPs, like pokeweed lectin, consist of an enzymatic A-chain linked to a carbohydrate-binding B-chain (the lectin part). nih.govresearchgate.net The B-chain's ability to bind to cell surface glycans facilitates the entry of the toxic A-chain into the cell, where it inactivates ribosomes and halts protein synthesis. nih.gov This defensive mechanism is thought to protect the plant by causing the death of host cells infected with pathogens, thereby limiting the spread of the infection. frontiersin.org The presence of multiple isoforms of pokeweed antiviral protein (a related RIP) in Phytolacca americana suggests a gene family that has likely expanded to provide broad-spectrum defense. nih.govfrontiersin.org

Table 1: Conserved Functions of Plant Lectins and Their Evolutionary Drivers

Conserved Function Mechanism of Action Evolutionary Drivers Relevance to this compound
Defense against Pathogens Binding to carbohydrates on the cell walls of fungi and bacteria, inhibiting growth and infection. deepgreenpermaculture.com Co-evolution with pathogens, gene duplication leading to diversification. nih.gov The lectin domain facilitates the entry of the toxic RIP domain into cells, a key defense mechanism. nih.gov
Defense against Herbivores Binding to glycoproteins in the insect gut, disrupting digestion and nutrient absorption. deepgreenpermaculture.com Co-evolution with herbivores, selective pressure for anti-feedant properties. The toxicity of type 2 RIPs serves as a potent deterrent to herbivores.
Stress Response Involvement in signaling pathways related to abiotic stresses like drought and salinity. nih.gov Adaptation to diverse and changing environmental conditions through gene duplication and expression divergence. nih.gov Genes for related pokeweed RIPs contain regulatory elements associated with various biotic and abiotic stresses. frontiersin.org
Symbiotic Relationships Facilitating recognition and interaction with symbiotic organisms, such as nitrogen-fixing bacteria. Mutualistic co-evolution, selection for enhanced nutrient acquisition. While primarily defensive, the recognition capabilities of lectins are a conserved feature.

Advanced Research Methodologies and Analytical Approaches in Pokeweed Lectin D Studies

Spectroscopic Techniques for Ligand Binding Site Analysis (e.g., UV-Difference Spectroscopy)

Ultraviolet (UV)-difference spectroscopy is a valuable technique for probing the microenvironment of aromatic amino acid residues within a protein upon ligand binding. Changes in the absorption spectrum of a protein in the presence of a ligand, compared to the protein alone, can indicate conformational changes and the involvement of specific residues in the binding interaction.

In the study of pokeweed lectin D1 (PL-D1), UV-difference spectroscopy was employed to investigate its interaction with β-(1->4)-linked oligomers of N-acetyl-D-glucosamine, which are known to inhibit its hemagglutination activity. nih.gov The binding of these sugar molecules induced a distinct UV-difference spectrum with maxima observed at 292-294 nm and 284-285 nm. nih.gov This phenomenon, known as a "red shift," is attributed to changes in the environment of tryptophan residues. nih.gov The observed spectral shifts strongly suggest that one or more tryptophan residues are located at or near the saccharide-binding site of PL-D1, and their environment is altered upon carbohydrate binding. nih.gov This technique provides critical insights into the architecture of the lectin's binding pocket and the nature of the lectin-carbohydrate interaction. karger.com

Cellular Assays for Functional Characterization

To understand the biological effects of pokeweed lectin D, researchers utilize a variety of cellular assays to characterize its functional properties, particularly its impact on cell proliferation and viability.

DNA Synthesis Measurement (e.g., [3H]thymidine incorporation, BrdU incorporation)

A key indicator of cell proliferation is the rate of DNA synthesis. Two common methods to measure this are the incorporation of radiolabeled thymidine (B127349) ([3H]thymidine) and the incorporation of a synthetic analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). semanticscholar.orgnih.gov These assays are based on the principle that dividing cells will incorporate these nucleoside analogs into their newly synthesized DNA during the S phase of the cell cycle. nih.gov

[3H]thymidine Incorporation: This classic method measures the radioactivity of cells that have taken up [3H]thymidine, providing a quantitative measure of DNA synthesis and, by extension, cell proliferation. sigmaaldrich.comscientificlabs.ieresearchgate.net It is a sensitive method for assessing the mitogenic (cell division-stimulating) activity of substances like pokeweed lectins. scientificlabs.ie

BrdU Incorporation: This non-radioactive alternative involves incubating cells with BrdU, which is then detected using a specific antibody conjugated to a fluorescent dye or an enzyme. semanticscholar.orgnih.gov The amount of incorporated BrdU is proportional to the level of cell proliferation. The mitogenic activity of pokeweed mitogen has been determined using BrdU incorporation in HeLa cell cultures. scientificlabs.iesigmaaldrich.comscientificlabs.co.uk DNA synthesis-based methods like BrdU or [3H]-thymidine incorporation are considered more sensitive for measuring lymphocyte proliferation than other methods like MTT assays. semanticscholar.org

Cell Viability and Proliferation Assays (in vitro models)

The effects of pokeweed lectins on cell viability and proliferation are often studied using in vitro models, such as peripheral blood mononuclear cells (PBMCs). nih.gov Research has shown that different isoforms of this compound can have contrasting effects. For instance, one study investigated the mitogenic properties of PL-D1 and PL-D2 on human peripheral blood lymphocytes. nih.gov The results indicated that PL-D2 stimulated the proliferation of these lymphocytes, similar to another pokeweed isolectin, PL-C. nih.gov In contrast, PL-D1 did not show any mitogenic activity. nih.gov Interestingly, the study found that PL-D1 could gain mitogenic activity if its C-terminal dipeptide was removed, highlighting the subtle structural differences that dictate biological function. nih.gov

Commercially available pokeweed mitogen (PWM), which is a mixture of lectins including those from the pokeweed plant, is frequently used to stimulate B cell proliferation in laboratory settings. nih.gov However, studies have indicated that the mitogenic activity of some commercial PWM preparations on B cells may be due to the synergistic action of the lectin and co-purified bacterial components that act as Toll-like receptor (TLR) ligands. nih.govresearchgate.net Highly purified PWM preparations have been observed to fail in inducing B cell proliferation on their own. nih.govresearchgate.net

Flow Cytometry for Cell Cycle and Activation State Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. nih.govyoutube.com In the context of this compound research, it is instrumental for detailed cell cycle analysis and assessing cellular activation.

By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), flow cytometry can determine the DNA content of each cell. nih.govyoutube.comfluorofinder.com This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). fluorofinder.com This analysis can reveal how a substance like this compound affects cell cycle progression. nih.gov For more detailed analysis, cells can be co-stained for DNA content and cell cycle-specific proteins, such as cyclins or phosphorylated histone H3, to distinguish between G0 and G1 phases or to specifically identify cells in mitosis. nih.govfluorofinder.combdbiosciences.com

Flow cytometry can also be used to assess cell activation by measuring the expression of cell surface markers. For instance, the proliferation of human B cells stimulated by pokeweed mitogen can be quantified by staining the cells with carboxyfluorescein succinimidyl ester (CFSE) and analyzing its dilution over time through flow cytometry. nih.gov

Glycome Profiling Techniques

Understanding the specific carbohydrate structures that this compound recognizes is fundamental to understanding its biological function. Glycome profiling techniques are employed to determine these binding specificities.

Lectin Microarray Analysis

Lectin microarrays are a high-throughput platform for glycan profiling. nih.gov In this technique, a panel of different lectins, each with a known carbohydrate-binding specificity, is immobilized on a slide. nih.govbmj.com A fluorescently labeled glycoprotein (B1211001), such as this compound, can then be incubated with the microarray. The pattern of fluorescence reveals which immobilized lectins bind to the glycans on the test protein, thereby providing a profile of its glycan structures. nih.gov

Conversely, pokeweed lectin itself can be included as one of the immobilized lectins in a microarray to profile the glycans of various glycoproteins or even whole cells. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This is possible due to its specific interaction with certain oligosaccharides, glycoproteins, and glycolipids. sigmaaldrich.comsigmaaldrich.com For example, pokeweed mitogen has an affinity for N-acetyl-β-D-glucosamine oligomers. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com By analyzing the binding of a sample to a microarray containing pokeweed lectin, researchers can infer the presence of its specific carbohydrate ligands in that sample. This approach is valuable for characterizing glycoconjugates and for efficient glycome profiling. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Table of Research Findings:

Methodology Key Finding for this compound Reference
UV-Difference Spectroscopy Binding of N-acetyl-D-glucosamine oligomers to PL-D1 causes a red shift in the UV spectrum, indicating the involvement of tryptophan residues in the binding site. nih.gov
[3H]thymidine Incorporation Used to measure cellular proliferative responses induced by pokeweed lectins. sigmaaldrich.comscientificlabs.ie
BrdU Incorporation Mitogenic activity of pokeweed mitogen is determined by BrdU incorporation in HeLa cells. sigmaaldrich.comscientificlabs.co.uk
Cell Proliferation Assays PL-D2 is mitogenic for human peripheral blood lymphocytes, while PL-D1 is not. nih.gov
Flow Cytometry Can be used to analyze cell cycle progression and activation state of lymphocytes stimulated with pokeweed mitogens. nih.govnih.govfluorofinder.com
Lectin Microarray Pokeweed lectin can be used in microarrays for glycome profiling due to its specific binding to oligosaccharides. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Lectin Blotting

Lectin blotting is a powerful analytical technique that extends the principles of Western blotting to the study of glycoconjugates. nih.gov Instead of using antibodies for detection, lectin blotting employs labeled lectins as probes to identify and characterize glycoproteins based on their specific carbohydrate moieties. nih.govnih.gov The general workflow involves separating proteins by gel electrophoresis, transferring them to a membrane (like PVDF or nitrocellulose), and then incubating the membrane with a labeled lectin probe. nih.gov

While direct studies utilizing PL-D as a probe in lectin blotting assays are not extensively documented in the available literature, the technique holds significant potential for PL-D research. Given that PL-D specifically binds to N-acetylglucosamine-containing saccharides, it could theoretically be used as a labeled probe to:

Identify and characterize glycoproteins that bear its specific oligosaccharide ligands in complex biological samples.

Screen for changes in glycosylation patterns on cell surfaces or in bodily fluids, which is particularly relevant in cancer biomarker research. nih.gov

Elucidate the molecular basis of its biological activities , such as mitogenesis, by identifying the specific cell surface glycoproteins it interacts with. nih.gov

The high specificity and sensitivity of lectin blotting make it a valuable, albeit underexploited, tool for exploring the functional interactions of this compound. nih.gov

Molecular Biological Techniques

Molecular biology provides essential tools for understanding the expression, regulation, and function of proteins like this compound at the genetic level.

Gene expression analysis serves to quantify the amount of active gene product, either messenger RNA (mRNA) or protein, providing insights into regulatory mechanisms and protein distribution.

Western Blot Analysis: Western blotting has been employed to investigate the presence and distribution of various pokeweed lectins in different parts of the Phytolacca americana plant. In one study, total cytoplasmic proteins were extracted from the roots, leaves, and berries and analyzed by Western blot. The results indicated that all three plant parts were rich in lectin and lectin-like constituents, though the specific isoforms varied. scispace.com This technique is crucial for confirming protein expression in different tissues and under various conditions. For instance, analysis of pokeweed extracts revealed the presence of several lectins, including PL-A and PL-C, in the roots, leaves, and berries, while PL-B was not detected in any of these parts. scispace.comresearchgate.net

Pokeweed Lectin IsoformRoot ExtractLeaf ExtractBerry Extract
PL-ADetectedDetectedDetected
PL-BNot DetectedNot DetectedNot Detected
PL-CDetectedDetectedDetected
PL-GDetectedDetectedDetected

Table 1: Detection of Pokeweed Lectin Isoforms in Plant Tissues by Western Blot Analysis. Data sourced from molecular investigations of Phytolacca americana extracts. scispace.comresearchgate.net

RT-qPCR Analysis: While studies focusing on the direct quantification of PL-D gene expression are limited, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) has been used to assess the effect of pokeweed lectins on the expression of other genes. In a study investigating the in vitro maturation of buffalo oocytes, a pokeweed lectin with mitogenic properties (characteristic of PL-D2) was added to the culture medium. nih.gov The expression levels of several key developmental genes in the oocytes, including Cx43, GDF-9, FGF-4, and Fibronectin, were then measured using a real-time PCR detection system. The results showed that the lectin significantly up-regulated the mRNA transcripts of these genes at an optimal concentration, demonstrating that PL-D can modulate the expression of genes involved in cell signaling, proliferation, and differentiation. nih.gov This approach provides functional data on the downstream genetic pathways influenced by the lectin's activity.

Genetic manipulation in simple, well-characterized model organisms like the yeast Saccharomyces cerevisiae is a powerful strategy for dissecting complex cellular processes. While specific studies on the genetic manipulation of yeast to express or analyze this compound were not found in the reviewed literature, this methodology has been extensively used to study another prominent protein from Phytolacca americana, the Pokeweed Antiviral Protein (PAP). mdpi.comnih.gov

Researchers have used the yeast model system to:

Investigate the cytotoxicity of PAP and identify key amino acid residues in its active site through site-directed mutagenesis. mdpi.com

Uncover the mechanisms of toxin-induced cell death, showing that PAP expression in yeast leads to apoptotic-like features. nih.gov

Identify cellular proteins that interact with PAP and modulate its toxicity, such as the ribosomal protein L3. nih.gov

These studies on PAP highlight the utility of yeast as a living test tube. A similar approach could be highly beneficial for PL-D research. For example, expressing the mitogenic isolectin PL-D2 in a yeast model could help identify the signaling pathways it activates to promote cell division. nih.goviung.pl By creating yeast strains with specific gene knockouts, researchers could screen for components essential for the PL-D2-induced mitogenic response, providing a clearer picture of its mechanism of action at the molecular level.

Computational Approaches in Structural and Functional Prediction

Computational biology and bioinformatics offer indispensable tools for predicting and analyzing the structure and function of proteins from their amino acid sequence.

The three-dimensional structures of both isolectins of this compound, PL-D1 and PL-D2, have been successfully determined using X-ray crystallography, a process heavily reliant on computational methods. nih.gov The structures were solved by the molecular-replacement method, using programs like MOLREP, and subsequently refined using software such as CNS and X-PLOR to achieve high resolution. nih.gov These computational steps are critical for converting raw diffraction data into a detailed atomic model. The resulting structures revealed that PL-Ds are composed of two repetitive chitin-binding domains. nih.gov

CompoundPDB IDResolution (Å)MethodKey Structural Features
Pokeweed Lectin D1 (PL-D1)1ULN1.65X-Ray Diffraction84 amino acids, two repetitive chitin-binding domains. nih.govebi.ac.uk
Pokeweed Lectin D2 (PL-D2)1UHA1.50X-Ray Diffraction82 amino acids (lacks C-terminal Leu-Thr), two chitin-binding domains. nih.govunige.ch
PL-D2 with tri-N-acetylchitotriose1ULM1.80X-Ray DiffractionComplex shows trisaccharide ligand shared between two lectin molecules. rcsb.org

Table 2: Summary of Structural Data for this compound Isoforms. Data sourced from the Protein Data Bank and related publications. nih.govebi.ac.ukunige.chrcsb.org

Beyond structure determination, a wide array of computational tools is available for functional prediction. For other pokeweed proteins, researchers have used tools like the STRING database to generate protein interaction maps and Blast2GO for functional enrichment analysis. yorku.ca For lectins in general, machine learning and deep learning algorithms like LectinOracle have been developed to predict binding specificity from protein and glycan sequences, using large datasets from glycan microarrays. acs.orgnih.gov Such computational approaches could be applied to PL-D to predict its full range of potential binding partners, uncover novel functional domains, and provide a deeper understanding of the structural basis for the different biological activities of its isolectins, PL-D1 and PL-D2. nih.govacs.org

Future Directions in Pokeweed Lectin D Research

Elucidation of Isoform-Specific Molecular Signaling Pathways

Pokeweed Lectin D exists in at least two isoforms, PL-D1 and PL-D2, which exhibit different biological activities. nih.govnih.gov While PL-D2 is a known mitogen, stimulating lymphocyte proliferation, PL-D1 is considered non-mitogenic. iung.plebsco.com A critical future direction is to unravel the distinct molecular signaling pathways triggered by each isoform.

Initial studies have shown that the mitogenic activity of pokeweed mitogen (PWM), a crude extract containing various lectins including PL-D, is dependent on Toll-like receptor (TLR) ligands. plos.orgresearchgate.net Specifically, the synergistic action of the lectin component and co-purified bacterial TLR ligands, such as those for TLR2 and TLR9, appears to be responsible for B-cell proliferation. plos.orgresearchgate.net Highly purified PWM preparations, devoid of these bacterial components, fail to induce B-cell proliferation. plos.orgresearchgate.net This suggests that the lectin itself may act as a sensitizer (B1316253) for TLR signaling. researchgate.net

Future research should focus on:

Identifying the specific cell surface receptors that each PL-D isoform interacts with on different lymphocyte subpopulations (e.g., B-cells, T-cells).

Mapping the downstream signaling cascades activated by each isoform. This includes investigating the involvement of key signaling molecules such as MyD88, a crucial adapter protein in many TLR pathways. researchgate.net

Determining why PL-D1 lacks mitogenic activity. This could be due to differences in receptor binding, inability to recruit necessary co-receptors, or activation of inhibitory signaling pathways.

Understanding these isoform-specific pathways will not only clarify the mechanisms of pokeweed lectin-induced mitogenesis but also offer insights into the fundamental processes of lymphocyte activation.

Detailed Characterization of Novel Glycan Ligands and Cellular Receptors

The carbohydrate-binding specificity of PL-D is central to its biological function. It is known to have a high affinity for N-acetyl-β-D-glucosamine oligomers and chitin (B13524). nih.govsigmaaldrich.com However, a comprehensive understanding of its glycan ligands and the cellular receptors that present these glycans is still incomplete.

Crystal structure analysis of PL-D2 complexed with tri-N-acetylchitotriose has provided valuable insights into its binding mechanism. unige.chrcsb.org The structure reveals two repetitive chitin-binding domains, each with a putative carbohydrate-binding site. nih.gov Tryptophan residues have been implicated in the saccharide-binding site. nih.gov

Future investigations should aim to:

Utilize advanced techniques like glycan arrays to screen a wide range of complex glycans and identify novel, high-affinity ligands for PL-D isoforms. researchgate.net

Employ affinity chromatography and mass spectrometry to isolate and identify the specific cellular glycoproteins and glycolipids that serve as receptors for PL-D on the surface of lymphocytes and other cells. peerj.com

Investigate the structural basis for any differences in glycan-binding specificity between PL-D1 and PL-D2, which could explain their distinct biological activities.

A detailed map of PL-D's interactions with cellular glycans will be instrumental in understanding its biological roles and in developing it as a tool for glycobiology research.

Investigation of the Role of Post-Translational Modifications on Activity

Post-translational modifications (PTMs) can significantly influence the structure, stability, and function of proteins. While it is known that other pokeweed lectins, such as PL-B, are glycosylated, the extent and functional significance of PTMs on PL-D are not well understood. tandfonline.com Some research suggests that pokeweed antiviral proteins (PAPs), another class of proteins from Phytolacca americana, undergo N-glycosylation which may affect their cytotoxicity. frontiersin.org

Future research in this area should focus on:

Comprehensive analysis of PL-D isoforms for various PTMs , including glycosylation, phosphorylation, and acetylation, using mass spectrometry-based proteomics.

Investigating how specific PTMs affect the biological activity of PL-D , such as its carbohydrate-binding affinity, mitogenic potential, and stability. For instance, the crystal structure of PL-D2 revealed a bound Ca2+ ion at its C-terminus, a feature absent in PL-D1, which could be a result of or influence PTMs and contribute to the differential activity. nih.gov

Exploring the enzymes responsible for these modifications within Phytolacca americana and the conditions under which these modifications occur.

Understanding the role of PTMs will provide a more complete picture of PL-D's biology and may reveal novel ways to modulate its activity for therapeutic or research purposes.

Development of PL-D as a Glycobiological Tool for Research Applications

Lectins are invaluable tools in glycobiology for detecting, isolating, and characterizing glycoconjugates. peerj.comsigmaaldrich.comnih.gov With its specific affinity for N-acetylglucosamine-containing structures, PL-D holds significant promise as a specialized research tool. sigmaaldrich.comsigmaaldrich.com

Future efforts should be directed towards:

Developing PL-D-based affinity chromatography matrices for the purification of specific glycoproteins and glycolipids. peerj.com

Creating fluorescently or enzymatically labeled PL-D probes for use in histochemistry and flow cytometry to identify and localize specific glycan structures in cells and tissues.

Utilizing PL-D in glycan microarrays and other high-throughput screening platforms to profile changes in glycosylation associated with disease states, such as cancer. researchgate.netpeerj.com

The development of PL-D into a readily available and well-characterized glycobiological tool would be a significant contribution to the broader scientific community. nih.govfrontiersin.org

Understanding the Interplay Between PL-D and Other Phytochemicals from Phytolacca americana

Phytolacca americana is a rich source of a diverse array of bioactive compounds, including other lectins (PL-A, PL-B, PL-C), ribosome-inactivating proteins (RIPs) like pokeweed antiviral protein (PAP), triterpenoid (B12794562) saponins, and phenolic compounds. wikipedia.orgconsensus.appusda.gov The biological activity observed from crude pokeweed extracts is likely the result of complex interactions between these various phytochemicals.

A crucial area for future research is to investigate the interplay between PL-D and these other compounds:

Synergistic or Antagonistic Effects: Studies should be designed to determine if other phytochemicals from pokeweed enhance or inhibit the mitogenic activity of PL-D2. For example, the mitogenic activity of commercial pokeweed mitogen preparations has been attributed to the synergistic effect of the lectin and co-purifying bacterial endotoxins. plos.orgasm.org It is plausible that endogenous phytochemicals could have similar modulatory effects.

Shared or Convergent Signaling Pathways: Investigations into whether PL-D and other pokeweed compounds, such as PAPs, act on similar or interconnected cellular pathways could reveal a more integrated understanding of the plant's chemical defense and pharmacological properties. Some PAP isoforms share expression patterns with genes involved in carbohydrate metabolism, suggesting potential regulatory links. researchgate.net

Q & A

Q. How to ensure transparency in reporting PL-D’s effects on immune cell signaling pathways?

  • Answer : Adhere to the ARRIVE guidelines for in vitro studies. Provide raw flow cytometry data (FCS files), exact gating strategies, and antibody clone numbers. Use platforms like FlowRepository for data sharing. Disclose conflicts of interest related to PL-D suppliers .

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